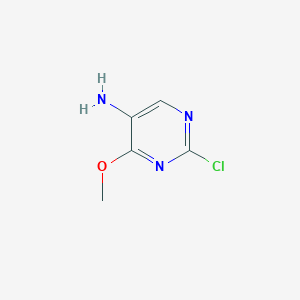![molecular formula C8H9NO2S B2999112 1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one CAS No. 1343313-51-8](/img/structure/B2999112.png)
1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one is a heterocyclic compound that features a pyrano-thiazole core structure
Mecanismo De Acción
Target of Action
Similar compounds such as 1,3-diazole and triazolothiadiazine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The synthesis of similar thiazole derivatives involves the formation of a thiohydrazonate intermediate, which undergoes intermolecular cyclization to form the final compound . This process may influence the compound’s interaction with its targets.
Biochemical Pathways
Related compounds have been associated with a variety of pharmacological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Similar compounds have demonstrated a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Métodos De Preparación
The synthesis of 1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one typically involves the reaction of appropriate thiazole and pyran derivatives under specific conditions. One common synthetic route includes the condensation of a thiazole derivative with a pyran derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparación Con Compuestos Similares
1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one can be compared with other similar compounds, such as:
1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-ol: This compound has a similar core structure but features an alcohol group instead of a ketone group.
Thiazolo[4,5-b]pyridines: These compounds share the thiazole core but have different substituents and ring structures.
The uniqueness of this compound lies in its specific combination of the pyrano and thiazole rings, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-5(10)8-9-6-2-3-11-4-7(6)12-8/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRNTYPYUBUSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(S1)COCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-cyano-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2999033.png)
![N-(5-chloro-2-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2999036.png)


![2-(2-fluorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2999040.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-6-chloro-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2999044.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2999045.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2999047.png)
![5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2999048.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2999049.png)
![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B2999050.png)
